Ethyl 3-(2-fluorophenyl)propanoate
Overview
Description
Ethyl 3-(2-fluorophenyl)propanoate is an organic compound with the molecular formula C11H13FO2. It is an ester derived from the reaction between 2-fluorophenylacetic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-fluorophenyl)propanoate can be synthesized through esterification of 2-fluorophenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluorophenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it can be hydrolyzed to yield 2-fluorophenylacetic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: 2-fluorophenylacetic acid and ethanol.
Reduction: 3-(2-fluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-fluorophenyl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2-fluorophenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 2-fluorophenylacetic acid, which can then interact with biological pathways. The fluorine atom in the aromatic ring can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-fluorophenyl)propanoate
- Ethyl 3-(2-chlorophenyl)propanoate
- Ethyl 3-(2-bromophenyl)propanoate
Uniqueness
Ethyl 3-(2-fluorophenyl)propanoate is unique due to the presence of the fluorine atom at the ortho position of the aromatic ring. This fluorine atom can significantly influence the compound’s reactivity and biological activity compared to its chloro or bromo analogs .
Properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVQFYQJXPVOMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564961 | |
Record name | Ethyl 3-(2-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39856-89-8 | |
Record name | Ethyl 3-(2-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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